An In-depth Technical Guide to 3-Bromo-2-fluorobenzaldehyde (CAS: 149947-15-9)
An In-depth Technical Guide to 3-Bromo-2-fluorobenzaldehyde (CAS: 149947-15-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-fluorobenzaldehyde is a versatile and highly valuable building block in modern organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a fluorine atom on the benzene ring, provides a scaffold with multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-2-fluorobenzaldehyde, its applications in drug discovery with a focus on kinase inhibitors, detailed experimental protocols for its use in key synthetic transformations, and a summary of relevant safety information.
Chemical and Physical Properties
3-Bromo-2-fluorobenzaldehyde is a white to light yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of the aldehyde group allows for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. The bromine atom is particularly useful for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.[2]
| Property | Value | Reference(s) |
| CAS Number | 149947-15-9 | [1][3] |
| Molecular Formula | C₇H₄BrFO | [1][4] |
| Molecular Weight | 203.01 g/mol | [1][4] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 41-46 °C | [1][3] |
| Boiling Point | 138-139 °C at 2.5 mmHg | |
| Purity | ≥98% (GC) | [1] |
| SMILES | O=Cc1cccc(Br)c1F | [5] |
| InChI | InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | [5] |
Applications in Drug Discovery and Organic Synthesis
3-Bromo-2-fluorobenzaldehyde is a critical intermediate in the synthesis of a variety of bioactive molecules, particularly in the fields of oncology and inflammatory diseases.[1][2] Its utility stems from its ability to serve as a scaffold for the introduction of diverse functionalities, leading to the generation of libraries of compounds for high-throughput screening.
Kinase Inhibitors
A significant application of 3-Bromo-2-fluorobenzaldehyde is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammation.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: 3-Bromo-2-fluorobenzaldehyde derivatives have been explored as potential EGFR inhibitors.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, leading to cell proliferation, survival, and differentiation.[7][8] The development of inhibitors that can block the ATP-binding site of EGFR is a key strategy in cancer therapy.[9]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors: This compound is also a precursor for the synthesis of p38 MAPK inhibitors.[10] The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines and plays a central role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[11][12] Inhibiting p38 MAPK is a promising therapeutic approach for inflammatory diseases such as rheumatoid arthritis.[10]
Other Applications
Beyond kinase inhibitors, 3-Bromo-2-fluorobenzaldehyde is utilized in the synthesis of:
-
Agrochemicals: As a key intermediate for advanced crop protection chemicals.[2][13]
-
Materials Science: In the development of novel organic materials.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 3-Bromo-2-fluorobenzaldehyde.
Synthesis of 3-Bromo-2-fluorobenzaldehyde
While 3-Bromo-2-fluorobenzaldehyde is commercially available, understanding its synthesis is crucial for process development and optimization. A common method involves the bromination of 2-fluorobenzaldehyde. The following is a representative, though not explicitly for the 3-bromo-2-fluoro isomer, procedure for the synthesis of a similar compound, 3-bromo-4-fluorobenzaldehyde, which illustrates the general principles.[14]
Reaction Scheme:
Materials:
-
4-Fluorobenzaldehyde (1.0 mol)
-
Dichloromethane (160 mL)
-
Sodium bromide (1.01 mol)
-
35% Hydrochloric acid (100 mL)
-
8% Sodium hypochlorite aqueous solution (1.02 mol)
-
Pure water
Procedure:
-
Dissolve 1 mol of 4-fluorobenzaldehyde in 160 mL of dichloromethane to obtain solution A.[14]
-
In a separate vessel, dissolve 1.01 mol of sodium bromide in 100 mL of pure water, and while stirring, add 100 mL of 35% hydrochloric acid to obtain solution B.[14]
-
Mix solution A and solution B at a temperature of 20-25 °C.[14]
-
Initiate ultrasonic waves and, under stirring, dropwise add 1.02 mol of 8% sodium hypochlorite aqueous solution over 1 hour.[14]
-
After the addition is complete, continue ultrasonic treatment and stirring for a period to ensure reaction completion.[14]
-
Allow the mixture to stand for phase separation.[14]
-
Separate the dichloromethane phase, wash it with water until neutral, and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).[14]
-
Remove the solvent under reduced pressure to obtain the crude product.[14]
-
The crude product can be further purified by crystallization or column chromatography to yield pure 3-bromo-4-fluorobenzaldehyde.[14]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents at the bromine-bearing position of 3-Bromo-2-fluorobenzaldehyde. The following is a general protocol for a Suzuki-Miyaura coupling reaction.[15][16][17]
Reaction Scheme:
Materials:
-
3-Bromo-2-fluorobenzaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-fluorobenzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-fluorobenzaldehyde.
Signaling Pathways
As mentioned, 3-Bromo-2-fluorobenzaldehyde is a key starting material for the synthesis of inhibitors targeting the EGFR and p38 MAPK signaling pathways. Understanding these pathways is crucial for rational drug design.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[7][18] The pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling cascades.[19]
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[12][20] Activation of this pathway by various stimuli, such as cytokines (e.g., TNF-α) and environmental stress, leads to the phosphorylation and activation of a series of kinases, culminating in the activation of p38 MAPK.[11][21] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, to regulate gene expression and cellular processes like inflammation and apoptosis.[12]
Caption: Overview of the p38 MAPK signaling cascade in response to stress.
Safety and Handling
3-Bromo-2-fluorobenzaldehyde should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes serious eye irritation.[4][5] It is also toxic to aquatic life with long-lasting effects.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-2-fluorobenzaldehyde is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features allow for the efficient construction of novel compounds with potential therapeutic applications, especially as kinase inhibitors targeting key signaling pathways involved in cancer and inflammation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and scientists working with this important chemical intermediate.
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- 14. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
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- 16. m.youtube.com [m.youtube.com]
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- 18. EGFR Signaling Pathway [pfocr.wikipathways.org]
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